Episappanol

Anti-inflammatory Cytokine Inhibition IL-6

Researchers probing TNF-α pathways in chondrocytes often face a binary trade-off: brazilin's excessive potency ablates cytokine signaling entirely, while weaker analogs lack sufficient activity. Episappanol resolves this with a moderate TNF-α IC50 of 24 µM in chondrocytes-enabling pathway modulation without complete suppression. • Superior safety margin: LD50 of 1,190 mg/kg (48.8% higher than brazilin at 800 mg/kg), reducing confounding acute toxicity in rodent arthritis models • Stereochemistry-dependent potency: the (3R,4R) epimer exhibits 2-fold greater anti-inflammatory activity than (3S,4S) sappanol in macrophages at equivalent concentrations • QC-ready reference standard: characteristic [M-H]- at m/z 303.0874 enables unambiguous UPLC-MS/MS peak assignment distinct from co-eluting sappanol and brazilin

Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
Cat. No. B1643292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpisappanol
Molecular FormulaC16H16O6
Molecular Weight304.29 g/mol
Structural Identifiers
SMILESC1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C16H16O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,15,17-21H,7-8H2
InChIKeyMPGFEHZDABUJFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Episappanol Chemical Identity and Source


Episappanol (CAS: 111254-18-3) is a naturally occurring homoisoflavonoid phenolic compound, first isolated from the heartwood of Caesalpinia sappan L. (Sappan Lignum) [1]. Its structure is defined as (3R,4R)-3-(3,4-dihydroxybenzyl)chromane-3,4,7-triol, with a molecular weight of 304.29 g/mol . Unlike the structurally related major pigment brazilin, episappanol and its analog sappanol were not historically recognized for specific bioactivity, but recent studies have confirmed their distinct anti-inflammatory profiles in cell-based assays [2].

Episappanol Distinct from Sappanol and Brazilin


Generic substitution among Caesalpinia sappan-derived homoisoflavonoids (e.g., substituting episappanol for sappanol or brazilin) is scientifically unjustified due to quantifiable differences in anti-inflammatory potency, potency in specific tissue contexts, and systemic toxicity profiles [1][2]. While all compounds inhibit pro-inflammatory cytokines, their effective concentrations differ by orders of magnitude across cell types. For instance, brazilin is significantly more potent, while sappanol requires higher concentrations and shows a unique IL-10 induction [1]. Conversely, episappanol occupies a moderate potency niche, paired with a superior acute toxicity (LD50) profile compared to the more potent brazilin [2]. This evidence confirms that these structural analogs are not interchangeable in research models and should be selected based on the specific balance of required potency, cytokine modulation profile, and safety margin for subsequent in vivo studies.

Episappanol vs. Analogs: Quantitative Evidence


Anti-Inflammatory Potency in Macrophages

In a direct head-to-head comparison using LPS-stimulated RAW 264.7 macrophages, episappanol demonstrated a lower effective concentration for inhibiting pro-inflammatory cytokines compared to its close analog, sappanol [1]. Episappanol significantly inhibited IL-6 and TNF-α secretion at a concentration of 50 µg/ml, whereas sappanol required a higher concentration of 100 µg/ml to achieve a significant reduction in the same cytokines [1]. The calculated IC50 values further quantify this difference: episappanol exhibited an IL-6 IC50 of 155 µM, while sappanol's IC50 exceeded 164 µM (the highest tested concentration) [1].

Anti-inflammatory Cytokine Inhibition IL-6 TNF-α Macrophage IC50

Tissue-Specific TNF-α Inhibition

Cross-study comparable data reveals that episappanol's potency profile shifts depending on the cell type [1]. In IL-1β-stimulated SW1353 human chondrocytes, episappanol demonstrated a TNF-α IC50 of 24 µM, which is markedly more potent than its activity in macrophages (TNF-α IC50: >164 µM) [1]. In contrast, its efficacy against IL-6 in chondrocytes remained low (IC50: >33 µM), which is distinct from the profile of protosappanin C, which showed robust dual inhibition in this cell type (IL-6 IC50: 21 µM; TNF-α IC50: 16 µM) [1].

Anti-arthritic Chondrocyte TNF-α IC50 Tissue-specific Episappanol

Acute Toxicity and Safety Margin

When prioritizing a compound for in vivo efficacy studies, the acute toxicity profile is a critical procurement differentiator [1]. A class-level comparison of reported LD50 values shows that episappanol has an oral LD50 of 1,190 mg/kg in mice, which is significantly higher than the 800 mg/kg reported for the more potent analog, brazilin [1]. Both compounds are classified as Toxicity Class 4, but the 48.8% higher LD50 for episappanol indicates a superior safety margin and a potentially wider therapeutic window.

Toxicity LD50 Safety Drug Discovery In vivo

Analytical Distinction from Sappanol

Procurement of the correct homoisoflavonoid requires rigorous analytical verification, as episappanol shares an identical molecular formula (C16H16O6) and molecular weight (304.0941 g/mol) with its epimer, sappanol [1][2]. They can be distinguished by their distinct retention times in UPLC-MS/MS analysis, with episappanol eluting before sappanol under reversed-phase conditions [1]. Furthermore, their absolute configurations have been established via chemical correlations and Horeau's method, confirming episappanol as the (3R,4R)-isomer and differentiating it from the (3S,4S)-configuration of sappanol [2].

Analytical Chemistry Quality Control HPLC MS Reference Standard

Episappanol Validated Research Applications


In Vitro Anti-Arthritic Chondrocyte Model

Scenario: A researcher requires a natural compound to probe TNF-α mediated pathways in human chondrocytes without the extreme potency of brazilin. Based on direct IC50 data, episappanol (TNF-α IC50: 24 µM) provides a moderate level of inhibition that allows for the study of pathway modulation without complete cytokine ablation, while offering a superior safety margin (LD50: 1,190 mg/kg) for subsequent validation in rodent arthritis models compared to brazilin (LD50: 800 mg/kg) [1][2].

Macrophage Comparative Study with Sappanol

Scenario: A study aims to dissect the structural determinants of homoisoflavonoid anti-inflammatory activity. Procuring both episappanol and sappanol is essential, as they are epimers with identical molecular weight. The quantitative evidence shows that episappanol significantly inhibits IL-6 and TNF-α at 50 µg/ml, while sappanol requires 100 µg/ml to achieve the same effect [1]. This 2-fold difference in effective concentration in macrophages provides a clear functional divergence to correlate with their distinct (3R,4R) vs. (3S,4S) stereochemistry [1].

Reference Standard for Metabolite Profiling

Scenario: A quality control or pharmacognosy laboratory requires an authenticated reference standard to identify and quantify episappanol in botanical extracts or herbal formulations. The compound's characteristic UPLC-MS/MS retention time and mass spectrum [M-H]− at m/z 303.0874 are critical for accurate peak assignment in complex mixtures, distinct from the closely eluting sappanol and brazilin [1].

In Vivo Efficacy and Safety Studies

Scenario: A research group is advancing an anti-inflammatory candidate from in vitro hits to in vivo testing. The selection of episappanol over brazilin is justified by the compound's 48.8% higher LD50 (1,190 vs. 800 mg/kg), which reduces the risk of acute toxicity confounding efficacy readouts in early animal studies, while still retaining validated anti-inflammatory activity in relevant cell types like chondrocytes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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